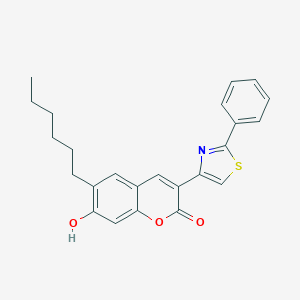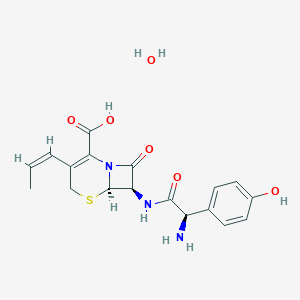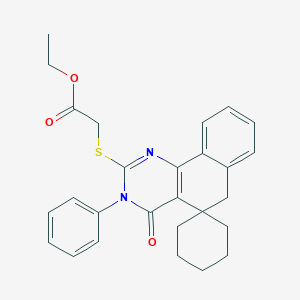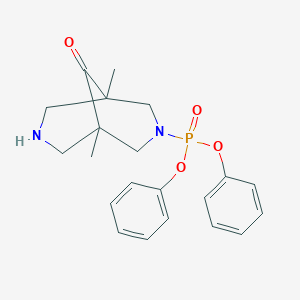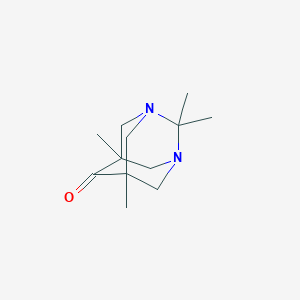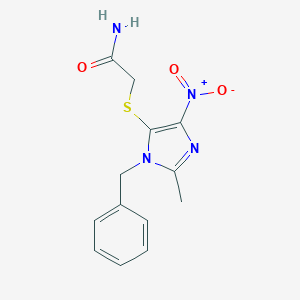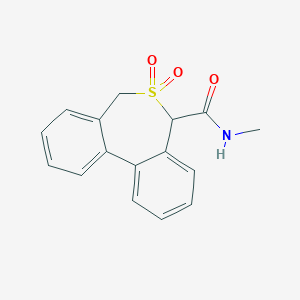
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide, also known as MDL-72222, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDL-72222 is a synthetic compound that belongs to the thiepin family of compounds and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide works by blocking the reuptake of serotonin into nerve cells, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels has been shown to have a range of effects, including the modulation of mood, appetite, and sleep.
Effets Biochimiques Et Physiologiques
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on serotonin levels, N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has also been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. These effects have been linked to a range of physiological processes, including the regulation of mood, appetite, and sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the mechanisms of action of various neurotransmitters in the brain. However, one of the limitations of using N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide is that it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
Orientations Futures
There are a number of future directions for research involving N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide. One promising area of research involves the use of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide as a tool for studying the mechanisms of action of various drugs and other compounds that interact with the serotonin transporter. Another area of research involves the development of new compounds that are based on the structure of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide, with the goal of creating more potent and selective compounds for use in scientific research. Finally, there is also potential for the use of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide in the development of new treatments for a range of neurological and psychiatric disorders, including depression and anxiety.
Méthodes De Synthèse
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxylic acid with N-methylmorpholine to form the intermediate product, which is then converted to N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide through a series of reactions involving acetic anhydride and triethylamine.
Applications De Recherche Scientifique
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide as a tool for studying the mechanisms of action of various neurotransmitters in the brain. N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has been shown to have a high affinity for the serotonin transporter, which plays a key role in the regulation of serotonin levels in the brain.
Propriétés
Numéro CAS |
110129-24-3 |
|---|---|
Nom du produit |
N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide |
Formule moléculaire |
C16H15NO3S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-methyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5-carboxamide |
InChI |
InChI=1S/C16H15NO3S/c1-17-16(18)15-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-21(15,19)20/h2-9,15H,10H2,1H3,(H,17,18) |
Clé InChI |
MSOSRGKXOUYZDF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
SMILES canonique |
CNC(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




